molecular formula C7H4ClFO3 B11815017 Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

Cat. No.: B11815017
M. Wt: 190.55 g/mol
InChI Key: QLNGIELARGXEBL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is an aromatic carboxylic acid derivative It is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- typically involves the introduction of chlorine, fluorine, and hydroxyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with appropriate reagents to introduce the desired substituents. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like hydrogen fluoride .

Industrial Production Methods

Industrial production of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically includes steps such as chlorination, fluorination, and hydroxylation, followed by purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-chloro-2-fluoro-: Lacks the hydroxyl group.

    Benzoic acid, 3-chloro-6-hydroxy-: Lacks the fluorine atom.

    Benzoic acid, 2-fluoro-6-hydroxy-: Lacks the chlorine atom.

Uniqueness

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is unique due to the combination of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-2-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

QLNGIELARGXEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)F)Cl

Origin of Product

United States

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